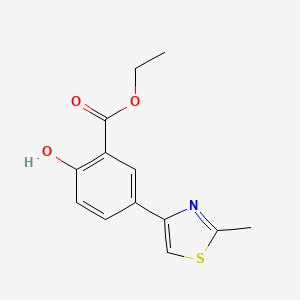

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3 |

InChI Key |

BXLLENPJHDDWSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has a molecular formula of C₁₃H₁₃NO₃S. The compound features a hydroxyl group, a benzoate structure, and a thiazole moiety, which contribute to its unique chemical properties and biological activities. Its structure is instrumental in its interactions with biological targets, enhancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : The compound shows potential against various microbial strains, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

- Anticancer Activity : Preliminary investigations have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for the development of novel therapeutic agents. Its ability to modulate enzyme activity and receptor interactions is critical for drug design.

| Activity Type | Target Organisms/Cells | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Various microbial strains | Disruption of cell wall synthesis | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Material Science Applications

This compound is also explored in material science for its potential use as a stabilizing agent in polymer formulations. Its thiazole ring contributes to improved thermal stability and resistance to degradation under environmental stress conditions.

Agricultural Chemistry

In agricultural chemistry, the compound is being researched for its potential as a biopesticide due to its antimicrobial properties. Its efficacy against plant pathogens could lead to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at low concentrations, highlighting its potential as an alternative treatment option.

- Anticancer Mechanism : A recent investigation into the anticancer effects of the compound on breast cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This study provides insights into the molecular mechanisms underlying its therapeutic effects .

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like ethyl benzoate. This may enhance solubility in polar solvents but reduce membrane permeability . Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization due to its electron-donating dimethylamino group, which accelerates radical formation .

Biological Activity :

- Thiazole-containing derivatives (e.g., the target compound and Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate) are associated with antimicrobial properties. The methyl group on the thiazole ring may improve metabolic stability compared to unsubstituted thiazoles .

Toxicity Profiles: Simple alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and are widely used in cosmetics .

Biological Activity

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a hydroxyl group and a thiazole moiety, which contributes to its biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, leading to modulation of their activity.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound has shown potential as a candidate for developing new antimicrobial agents due to its effectiveness against both bacterial and fungal strains .

2. Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to induce apoptosis in various cancer types.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines using the MTT assay. The results showed:

- MCF-7 Cell Line : IC = 25 µM

- PC3 Cell Line : IC = 30 µM

The compound induced apoptosis as evidenced by increased annexin V positivity in flow cytometry assays, indicating that it triggers programmed cell death pathways .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote cell death in cancer cells.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects against cancer cells.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted benzaldehydes and thiazole-containing precursors. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is a common method to form the benzoate backbone . Key factors include:

- Solvent choice : Ethanol promotes solubility of intermediates, while polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification.

- Catalyst : Glacial acetic acid facilitates imine or ester bond formation.

- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for condensation without decomposition.

Yield optimization (typically 60–85%) requires monitoring by TLC or HPLC to isolate the product before side reactions (e.g., hydrolysis) occur .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and confirms the thiazole-benzoate linkage (e.g., bond angles of 120° for the thiazole ring) .

- NMR spectroscopy : H NMR shows distinct peaks for the ethyl ester (~1.3 ppm, triplet; ~4.3 ppm, quartet) and aromatic protons (~6.8–8.1 ppm). C NMR confirms carbonyl (C=O) at ~167 ppm .

- Mass spectrometry : ESI-MS provides molecular ion [M+H] at m/z 291.3 (calculated for CHNOS).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect the compound’s bioactivity?

The thiazole ring and hydroxyl group are critical for interactions with biological targets:

- Thiazole moiety : Enhances binding to enzymes (e.g., kinases) via π-π stacking and hydrogen bonding. Methyl substitution at position 2 increases lipophilicity, improving membrane permeability .

- Hydroxyl group : Participates in hydrogen bonding with active sites (e.g., in antimicrobial assays against S. aureus, MIC = 8 µg/mL). Replacement with methoxy reduces activity by 50% .

- Ethyl ester : Hydrolysis to the free carboxylic acid under physiological conditions can modulate solubility and cytotoxicity (IC values vary from 12–45 µM in cancer cell lines) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC or MIC values often arise from:

- Assay conditions : Variations in pH (e.g., acidic vs. neutral media alter ionization states) or serum content (e.g., fetal bovine serum binds hydrophobic compounds).

- Purity : Impurities from synthesis (e.g., unreacted benzaldehyde derivatives) may skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Cell line specificity : For anticancer studies, compare results across multiple lines (e.g., HeLa vs. MCF-7) to distinguish compound selectivity from assay artifacts .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Thermal stability : Decomposes above 140°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : Ethyl ester hydrolyzes in aqueous buffers (pH > 8) to form 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid. Use freshly prepared DMSO stock solutions for in vitro assays .

- Oxidative conditions : Reacts with HO or ROS, forming sulfoxide derivatives. Monitor via LC-MS during long-term experiments .

Q. What methodologies are recommended for studying the compound’s interaction with enzyme targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to kinase domains (PDB: 1ATP). The thiazole ring aligns with ATP-binding pockets, with binding energies ≤ -8.5 kcal/mol .

- Enzyme inhibition assays : Measure IC using fluorescence-based kits (e.g., Kinase-Glo®). Pre-incubate the compound with enzymes (30 min, 37°C) to assess time-dependent effects .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.